(R)-Octan-2-yl 4-((4-(hexyloxy)benzoyl)oxy)benzoate
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Overview
Description
®-Octan-2-yl 4-((4-(hexyloxy)benzoyl)oxy)benzoate is an organic compound with the molecular formula C28H38O5. This compound is known for its unique structural properties, which include an octan-2-yl group and a hexyloxybenzoyl group. It is used in various scientific research applications due to its chemical reactivity and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Octan-2-yl 4-((4-(hexyloxy)benzoyl)oxy)benzoate typically involves esterification reactions. One common method is the reaction between 4-(hexyloxy)benzoic acid and ®-octan-2-ol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
®-Octan-2-yl 4-((4-(hexyloxy)benzoyl)oxy)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or ether functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous or alcoholic medium.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted benzoates or phenols.
Scientific Research Applications
®-Octan-2-yl 4-((4-(hexyloxy)benzoyl)oxy)benzoate is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-Octan-2-yl 4-((4-(hexyloxy)benzoyl)oxy)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The hexyloxybenzoyl group may play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-{[4-(hexyloxy)benzoyl]oxy}phenyl 4-(hexyloxy)benzoate
- 4-{[4-(decyloxy)benzoyl]oxy}phenyl 4-(decyloxy)benzoate
- 4-{[4-(dodecyloxy)benzoyl]oxy}phenyl 4-(dodecyloxy)benzoate
Uniqueness
®-Octan-2-yl 4-((4-(hexyloxy)benzoyl)oxy)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ®-octan-2-yl group differentiates it from other similar compounds, potentially leading to unique interactions with biological targets .
Properties
IUPAC Name |
[4-[(2R)-octan-2-yl]oxycarbonylphenyl] 4-hexoxybenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38O5/c1-4-6-8-10-12-22(3)32-27(29)23-15-19-26(20-16-23)33-28(30)24-13-17-25(18-14-24)31-21-11-9-7-5-2/h13-20,22H,4-12,21H2,1-3H3/t22-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLGPDUBTEHIWRH-JOCHJYFZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)OC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OCCCCCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@@H](C)OC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OCCCCCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the function of (R)-2-Octyl 4-[4-(Hexyloxy)benzoyloxy]benzoate in the context of the research?
A1: (R)-2-Octyl 4-[4-(Hexyloxy)benzoyloxy]benzoate acts as a chiral dopant in the BPLC mixture []. Chiral dopants are crucial for inducing the helical arrangement of liquid crystal molecules, which is essential for the formation of the blue phase.
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